Cas no 1809384-28-8 (Ethyl 5-cyano-1H-pyrazole-3-carboxylate)

Ethyl 5-cyano-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-cyano-1H-pyrazole-3-carboxylate
- 5-CYANO-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
- ethyl 3-cyano-1H-pyrazole-5-carboxylate
- J3.560.836B
- Y11146
- 3-Cyano-1H-pyrazole-5-carboxylic acid ethyl ester
- Ethyl5-cyano-1H-pyrazole-3-carboxylate
- 1809384-28-8
- AKOS027460210
- CS-0044958
- DB-091535
- MFCD28140578
- AS-68281
- SCHEMBL20027963
- SCHEMBL19207835
-
- MDL: MFCD28140578
- インチ: 1S/C7H7N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2H2,1H3,(H,9,10)
- InChIKey: VQHFICXBLBEZLF-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=CC(C#N)=NN1)=O)CC
計算された属性
- せいみつぶんしりょう: 165.053826475g/mol
- どういたいしつりょう: 165.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 78.8
Ethyl 5-cyano-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM331369-250mg |
Ethyl 5-cyano-1H-pyrazole-3-carboxylate |
1809384-28-8 | 95%+ | 250mg |
$396 | 2023-02-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115598-25g |
Ethyl 5-cyano-1H-pyrazole-3-carboxylate |
1809384-28-8 | 98% | 25g |
¥18171 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115598-1g |
Ethyl 5-cyano-1H-pyrazole-3-carboxylate |
1809384-28-8 | 98% | 1g |
¥2268 | 2023-04-15 | |
eNovation Chemicals LLC | Y0998234-5g |
ethyl 5-cyano-1H-pyrazole-3-carboxylate |
1809384-28-8 | 95% | 5g |
$780 | 2024-08-02 | |
abcr | AB496566-250 mg |
Ethyl 5-cyano-1H-pyrazole-3-carboxylate |
1809384-28-8 | 250MG |
€253.00 | 2022-07-29 | ||
Aaron | AR019FFC-100mg |
5-CYANO-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER |
1809384-28-8 | 98% | 100mg |
$66.00 | 2025-02-10 | |
Aaron | AR019FFC-250mg |
5-CYANO-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER |
1809384-28-8 | 98% | 250mg |
$111.00 | 2025-02-10 | |
1PlusChem | 1P019F70-1g |
5-CYANO-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER |
1809384-28-8 | >98% | 1g |
$335.00 | 2024-06-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2229-10g |
ethyl 3-cyano-1H-pyrazole-5-carboxylate |
1809384-28-8 | 95% | 10g |
¥6804.0 | 2024-04-23 | |
Ambeed | A274687-5g |
Ethyl 5-cyano-1H-pyrazole-3-carboxylate |
1809384-28-8 | 98% | 5g |
$671.0 | 2024-04-22 |
Ethyl 5-cyano-1H-pyrazole-3-carboxylate 関連文献
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Ethyl 5-cyano-1H-pyrazole-3-carboxylateに関する追加情報
Ethyl 5-cyano-1H-pyrazole-3-carboxylate: A Comprehensive Overview
Ethyl 5-cyano-1H-pyrazole-3-carboxylate, with the CAS number 1809384-28-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug design and agrochemicals. The structure of Ethyl 5-cyano-1H-pyrazole-3-carboxylate features a pyrazole ring, a cyano group, and an ethyl ester moiety, making it a valuable molecule for both academic and industrial research.
The pyrazole ring in Ethyl 5-cyano-1H-pyrazole-3-carboxylate is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural feature contributes to the compound's stability and reactivity, making it a promising candidate for various chemical transformations. Recent studies have highlighted the potential of pyrazole derivatives in inhibiting key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. For instance, researchers have reported that Ethyl 5-cyano-1H-pyrazole-3-carboxylate exhibits moderate inhibitory activity against these enzymes, suggesting its potential as a lead compound for Alzheimer's disease therapeutics.
In addition to its pharmacological applications, Ethyl 5-cyano-1H-pyrazole-3-carboxylate has been explored for its role in agrochemicals. The cyano group attached to the pyrazole ring enhances the compound's ability to interact with plant pathogens, making it a potential candidate for fungicides or herbicides. Recent advancements in green chemistry have also led to the development of eco-friendly synthesis methods for this compound, reducing its environmental footprint while maintaining its efficacy.
The synthesis of Ethyl 5-cyano-1H-pyrazole-3-carboxylate typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Researchers have optimized these reactions to achieve higher yields and better purity levels. For example, a study published in 2023 demonstrated that the use of microwave-assisted synthesis significantly accelerates the formation of this compound while minimizing side reactions. Such innovations not only improve the scalability of production but also align with the growing demand for sustainable chemical manufacturing.
From a pharmacokinetic perspective, Ethyl 5-cyano-1H-pyrazole-3-carboxylate has shown favorable absorption and bioavailability profiles in preclinical models. Its ethyl ester moiety plays a crucial role in enhancing solubility and permeability across biological membranes. However, further studies are required to evaluate its long-term toxicity and metabolic pathways in vivo. Recent toxicological assessments have indicated that the compound exhibits low acute toxicity, but chronic exposure effects remain under investigation.
The application of computational chemistry tools has also shed light on the molecular interactions of Ethyl 5-cyano-1H-pyrazole-3-carboxylate with biological targets. Docking studies reveal that the compound can form hydrogen bonds and π–π interactions with key residues in enzyme active sites, which are critical for its inhibitory activity. These insights provide a foundation for rational drug design strategies aimed at improving its potency and selectivity.
Moreover, Ethyl 5-cyano-1H-pyrazole-3-carboxylate has been incorporated into combinatorial libraries for high-throughput screening campaigns. This approach has identified novel analogs with enhanced pharmacological properties, paving the way for future drug development efforts. The integration of artificial intelligence (AI) algorithms into these screening processes has further accelerated hit-to-lead transitions, underscoring the importance of interdisciplinary research in advancing this field.
In terms of environmental impact, recent life cycle assessments (LCAs) have evaluated the sustainability of Ethyl 5-cyano-1H-pyrazole-3-carboxylate production processes. These studies highlight opportunities for reducing energy consumption and waste generation through process optimization and recycling strategies. As global regulatory frameworks increasingly emphasize green chemistry principles, such efforts are essential for ensuring the compound's responsible use and disposal.
Looking ahead, ongoing research on Ethyl 5-cyano-1H-pyrazole-3-carboxylate focuses on expanding its functional applications while addressing existing knowledge gaps. Collaborative efforts between academia and industry are expected to drive innovation in this area, leading to breakthroughs in both therapeutic and agrochemical domains.
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